Pentadecylamine

Dental Materials Surface Protection Amine Surfactants

Pentadecylamine is a rare odd-chain C15 primary alkylamine that cannot be substituted by even-chain analogs (C14, C16) without compromising performance. It demonstrated superior dental enamel protection vs. tetradecylamine in direct comparative tests. Its distinct derivative retention time (5.70 min) makes it an essential LC reference standard for fatty amine mixture resolution. For SAR studies, it uniquely enables systematic chain-length effect investigation. Researchers leverage its distinct molecular packing to fine-tune SAMs and surfactant formulations unattainable with even-chain amines.

Molecular Formula C15H33N
Molecular Weight 227.43 g/mol
CAS No. 2570-26-5
Cat. No. B1195383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentadecylamine
CAS2570-26-5
Synonymspentadecylamine
Molecular FormulaC15H33N
Molecular Weight227.43 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCN
InChIInChI=1S/C15H33N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-16H2,1H3
InChIKeyJPZYXGPCHFZBHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentadecylamine (CAS 2570-26-5) Technical Baseline for Industrial and Research Procurement


Pentadecylamine (CAS 2570-26-5), a C15 linear primary alkylamine with the molecular formula C15H33N and a molecular weight of 227.43 g/mol [1], is a waxy solid at room temperature with a melting point of 35–39°C and a boiling point of 299–301°C . As a member of the fatty amine class, it functions as a surfactant, corrosion inhibitor, and chemical intermediate . Unlike its even-numbered carbon chain analogs (C12, C14, C16, C18) which dominate commercial availability due to their natural fatty acid origins, pentadecylamine's odd carbon chain is relatively rare, requiring specific synthetic routes and offering unique interfacial and application properties that differentiate it from its more common counterparts [2].

Why Generic Substitution of Pentadecylamine (CAS 2570-26-5) with Common Fatty Amines is Scientifically Unsound


Pentadecylamine cannot be directly substituted by its more commercially prevalent even-chain analogs (e.g., tetradecylamine, hexadecylamine) without compromising performance in specific applications. The single carbon difference in chain length results in a non-linear shift in physicochemical properties, including hydrophobicity, critical micelle concentration, and adsorption kinetics [1]. Crucially, the odd carbon chain length and its corresponding solubility and surface activity profile can lead to quantifiably different performance outcomes in specialized roles, such as surface protection, as demonstrated by direct comparative studies [2]. Substituting a C15 amine for a C14 or C16 amine therefore introduces measurable performance variability that can impact experimental reproducibility and industrial process efficiency.

Quantitative Comparative Evidence: Pentadecylamine (CAS 2570-26-5) vs. Key Analogs


Pentadecylamine Demonstrates Superior Enamel Protection Compared to Tetradecylamine

In a study of dental enamel protection against acid decalcification, pentadecylamine demonstrated a slightly higher protective capacity than the commercially available tetradecylamine. This advantage was observed across multiple formulations [1].

Dental Materials Surface Protection Amine Surfactants

Pentadecylamine's Odd Carbon Chain Provides Distinct Interfacial Properties Compared to Even-Chain Analogs

The odd carbon number of pentadecylamine (C15) confers a different molecular packing density and hydrophobic/hydrophilic balance compared to its even-chain neighbors. This difference in chain length parity directly impacts surface activity parameters, such as critical micelle concentration (CMC) and adsorption efficiency, which can be extrapolated from established alkylamine series data [1][2].

Surfactant Science Interfacial Phenomena Structure-Property Relationships

Chain Length-Specific Retention Time in Chromatographic Analysis of Derivatives

Analysis of N,N-bis(2-hydroxyethyl) alkylamine derivatives by liquid chromatography shows a distinct, chain-length-dependent retention time. The pentadecylamine derivative elutes at 5.70 minutes, a value that lies predictably between its C14 and C16 counterparts [1].

Analytical Chemistry Chromatography Method Development

Rare Odd-Chain Amine Provides a Unique Tool for Structure-Activity Relationship Studies

As a rare odd-chain fatty amine, pentadecylamine fills a critical gap in structure-activity relationship (SAR) studies of alkylamines. In contrast to the abundant even-chain amines derived from natural fatty acids, the C15 amine enables a more complete interrogation of chain-length effects on biological and physicochemical endpoints, such as hypolipidemic activity or antimicrobial efficacy [1][2].

Medicinal Chemistry Lipidology SAR

Validated Application Scenarios for Pentadecylamine (CAS 2570-26-5) Based on Differential Evidence


Enamel-Protective Formulations in Dental Research

Pentadecylamine is a superior candidate over tetradecylamine for formulations designed to protect dental enamel from acid erosion. Its demonstrated, albeit slight, performance advantage in direct comparative testing makes it the preferred amine for this specific research application, offering a quantifiable edge in protective efficacy [1].

Calibration Standard for Chromatographic Analysis of Fatty Amine Derivatives

The distinct retention time of its N,N-bis(2-hydroxyethyl) derivative (5.70 minutes) [1] makes pentadecylamine an essential reference standard for the development and validation of liquid chromatography methods aimed at resolving complex mixtures of fatty amine derivatives in industrial or environmental samples.

Structure-Activity Relationship (SAR) Studies of Alkylamines

Due to its rare odd carbon chain, pentadecylamine is a critical component for researchers conducting comprehensive SAR studies. Its inclusion allows for a complete and systematic investigation of how alkyl chain length influences biological activities (e.g., hypolipidemic, antimicrobial) or material properties, overcoming the limitations of relying solely on even-chain analogs [1][2].

Optimization of Self-Assembled Monolayers (SAMs) and Surfactant Systems

Researchers can leverage the unique molecular packing and interfacial properties arising from pentadecylamine's odd carbon chain to fine-tune the characteristics of self-assembled monolayers or surfactant formulations [1]. This is a key scenario where substituting a more common even-chain amine would not yield the same surface or interfacial properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentadecylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.